10-Ethylphenothiazine-4-carboxylic acid hydrazide
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Overview
Description
10-Ethylphenothiazine-4-carboxylic acid hydrazide is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the 10th position and a carboxylic acid hydrazide group at the 4th position of the phenothiazine core. Phenothiazine derivatives have been extensively studied for their biological activities, including antioxidant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethylphenothiazine-4-carboxylic acid hydrazide typically involves the reaction of 10-ethylphenothiazine-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-Ethylphenothiazine-4-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides
Major Products Formed
Oxidation: Oxides of the parent compound.
Reduction: Hydrazones and other reduced derivatives.
Substitution: Various substituted phenothiazine derivatives
Scientific Research Applications
10-Ethylphenothiazine-4-carboxylic acid hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of fluorescent sensors for detecting heavy metal ions
Mechanism of Action
The mechanism of action of 10-Ethylphenothiazine-4-carboxylic acid hydrazide involves its interaction with various molecular targets and pathways. The hydrazide group can form hydrazones with carbonyl compounds, which can then undergo further reactions. The phenothiazine core is known to interact with biological membranes and proteins, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with a simpler structure.
10-Methylphenothiazine-4-carboxylic acid hydrazide: Similar structure with a methyl group instead of an ethyl group.
Phenothiazine-4-carboxylic acid hydrazide: Lacks the ethyl group at the 10th position.
Uniqueness
10-Ethylphenothiazine-4-carboxylic acid hydrazide is unique due to the presence of both the ethyl group and the carboxylic acid hydrazide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
73986-63-7 |
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Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
10-ethylphenothiazine-4-carbohydrazide |
InChI |
InChI=1S/C15H15N3OS/c1-2-18-11-7-3-4-9-13(11)20-14-10(15(19)17-16)6-5-8-12(14)18/h3-9H,2,16H2,1H3,(H,17,19) |
InChI Key |
YPEDMCXZCANFBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2SC3=C(C=CC=C31)C(=O)NN |
Origin of Product |
United States |
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